molecular formula C26H21N3O4 B1684606 雷斯替尼布 CAS No. 111358-88-4

雷斯替尼布

货号: B1684606
CAS 编号: 111358-88-4
分子量: 439.5 g/mol
InChI 键: UIARLYUEJFELEN-LROUJFHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

莱斯妥替尼因其在各个领域的潜在治疗应用而被广泛研究:

作用机制

莱斯妥替尼通过抑制 FMS 样酪氨酸激酶 3 (FLT3) 的自磷酸化发挥作用,导致 FLT3 活性抑制,并诱导过表达 FLT3 的肿瘤细胞凋亡。它还抑制其他激酶,包括 Janus 激酶 2 (JAK2)、肌球蛋白受体激酶 A (TrkA)、TrkB 和 TrkC。 这些抑制会破坏细胞信号通路,导致细胞增殖减少和凋亡增加 .

生化分析

Biochemical Properties

Lestaurtinib is an inhibitor of the kinases fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinase (Trk) A, TrkB, and TrkC . It has been shown to have an IC50 of 2-3 nM with respect to FLT3 tyrosine kinase . Lestaurtinib inhibits autophosphorylation of FLT3, resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 .

Cellular Effects

Lestaurtinib has demonstrated a potent antiproliferative effect in vitro at nanomolar concentrations . It impedes cell migration and the ability to form colonies from single cells . In addition, lestaurtinib treatment results in arrest at the G2/M phase of the cell cycle, indicative of a cytostatic effect .

Molecular Mechanism

The molecular mechanism of Lestaurtinib involves the inhibition of autophosphorylation of FLT3, which results in the inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3 . This inhibition of FLT3 kinase activity allows Lestaurtinib to potentially overcome the suppression of apoptosis in mutated cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Lestaurtinib has shown significant inhibition of tumor growth compared to vehicle-treated animals . It also enhances the antitumor efficacy of the combinations of topotecan plus cyclophosphamide or irinotecan plus temozolomide .

Dosage Effects in Animal Models

In animal models, Lestaurtinib has shown to inhibit the growth of neuroblastoma both in vitro and in vivo and can substantially enhance the efficacy of conventional chemotherapy . Combining Lestaurtinib with bevacizumab resulted in substantial systemic toxicity .

Metabolic Pathways

Lestaurtinib is metabolized by the liver P450 (CYP34A) enzyme system

Transport and Distribution

Information on the transport and distribution of Lestaurtinib within cells and tissues is currently limited. It is known that Lestaurtinib is highly protein-bound, especially to α-1 acid glycoprotein .

准备方法

莱斯妥替尼是通过从细菌发酵产物 K252a 开始的半合成途径合成的。合成过程涉及多个步骤,包括羟基化、甲基化和环化反应。 反应条件通常涉及使用有机溶剂、催化剂以及控制温度和压力 .

化学反应分析

莱斯妥替尼会经历各种化学反应,包括:

    氧化: 莱斯妥替尼可以被氧化形成各种氧化衍生物。

    还原: 还原反应可以将莱斯妥替尼转化为其还原形式。

    取代: 莱斯妥替尼可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用试剂和条件 .

相似化合物的比较

莱斯妥替尼在其以高特异性抑制多种激酶的能力方面是独一无二的。类似的化合物包括:

莱斯妥替尼对 FLT3 的特异性及其克服传统化疗耐药的能力使其成为进一步开发和临床应用的有希望的候选药物 .

属性

IUPAC Name

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARLYUEJFELEN-LROUJFHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046778
Record name Lestaurtinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3.
Record name Lestaurtinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

111358-88-4
Record name Lestaurtinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111358-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lestaurtinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lestaurtinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lestaurtinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LESTAURTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lestaurtinib
Reactant of Route 2
Lestaurtinib
Reactant of Route 3
Lestaurtinib
Reactant of Route 4
Lestaurtinib
Reactant of Route 5
Lestaurtinib
Reactant of Route 6
Lestaurtinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。